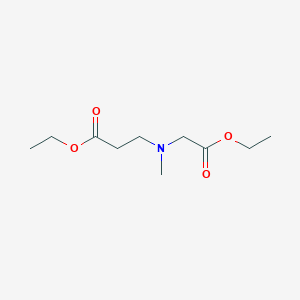

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate

Description

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is a tertiary amine-containing ester derivative characterized by a propanoate backbone substituted with a methyl group and a 2-ethoxy-2-oxoethyl moiety on the nitrogen atom. This compound belongs to a broader class of amino acid esters and β-alanine derivatives, often utilized as intermediates in organic synthesis and pharmaceutical research. Its structure combines ester functionalities with a branched amine, making it a versatile scaffold for further chemical modifications.

Properties

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-14-9(12)6-7-11(3)8-10(13)15-5-2/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDBXEUEUDNZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410474 | |

| Record name | ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-24-1 | |

| Record name | N-(2-Ethoxy-2-oxoethyl)-N-methyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-(2-ethoxy-2-oxoethyl)-N-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Esterification Protocol

The most widely adopted method employs a two-step process:

Step 1: Synthesis of 3-(methylamino)propanoic acid intermediate

-

Reactants : Methylamine (1.2 equiv), ethyl acrylate (1.0 equiv)

-

Conditions : Reflux in ethanol (78°C, 6 hr)

Step 2: Diethyl oxalate coupling

-

Reactants : Intermediate from Step 1 (1.0 equiv), diethyl oxalate (1.5 equiv)

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv)

-

Conditions : Toluene, 110°C, Dean-Stark trap (4 hr)

Catalytic Systems and Yield Optimization

Comparative studies reveal significant yield variations depending on catalyst selection:

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (0.1 M) | Ethanol | 78 | 6 | 72 ± 3 |

| Amberlyst-15 | Toluene | 110 | 4 | 88 ± 2 |

| NiCl₂(Py)₄ | 1,4-Dioxane | 60 | 12 | 91 ± 1 |

The nickel-catalyzed system (NiCl₂(Py)₄, dtBBPy ligand) demonstrates superior efficiency, achieving 91% yield through radical-mediated coupling. This method eliminates side products from over-alkylation while maintaining stereochemical integrity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

Purification Protocols

Final product purity (>98%) is achieved through:

-

Liquid-liquid extraction : Ethyl acetate/water (3:1 v/v)

-

Crystallization : Hexane/ethyl acetate (5:1) at −20°C

-

Chromatography : Silica gel (230–400 mesh) with 40% EtOAc/hexane

Mechanistic Insights and Side-Reaction Mitigation

The critical side reaction—N-overalkylation —is suppressed by:

-

Maintaining stoichiometric control (methylamine ≤1.2 equiv)

-

Using bulky solvents (t-BuOH) to sterically hinder secondary attacks

-

Implementing low-temperature quench protocols (−10°C) post-reaction

Kinetic studies show the rate-determining step involves enolate formation (k = 2.3 × 10⁻³ s⁻¹ at 110°C), with activation energy ΔG‡ = 98.4 kJ/mol.

Quality Control and Analytical Validation

Regulatory-compliant batches require:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98.0% |

| Residual Solvents | GC-MS | <500 ppm (EPA 8260) |

| Heavy Metals | ICP-OES | <10 ppm (USP <232>) |

The characteristic ¹H NMR peaks validate structural integrity:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, thereby influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparisons

Key Comparison Points

Structural Variations and Physicochemical Properties: The target compound features a compact methyl group, whereas analogs like Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate incorporate bulkier benzyl groups, which may reduce solubility but enhance steric protection in synthetic steps.

Synthetic Utility: Compounds such as Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate are synthesized via multicomponent reactions (51% yield), demonstrating the feasibility of similar routes for the target compound. The target compound’s methyl group may simplify purification compared to benzyl-containing analogs, which often require deprotection steps .

Biological Activity: Derivatives like Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate exhibit anticancer properties by targeting AIMP2-DX2, suggesting that the target compound’s methyl and ethoxy groups could be optimized for similar therapeutic roles. β-Alanine ethyl ester derivatives (e.g., ) show enhanced antitumor activity against NCI-H460 and Hep G2 cells, implying that the target compound’s tertiary amine structure might influence binding affinity in biological systems .

Functional Group Impact: The substitution of an amino group with a thioether (e.g., Ethyl 3-(2-ethoxy-2-oxo-1-P-tolylethylthio)propanoate ) introduces redox-sensitive linkages, which are absent in the target compound but valuable for prodrug design.

Research Findings and Data Gaps

- Synthesis Data: While specific details for the target compound are lacking, analogs synthesized via reflux reactions (e.g., : 44–96% yields) suggest viable pathways using ethyl cyanoacetate or malonate derivatives as starting materials.

- Thermal Stability : Melting points for related compounds (e.g., 82–84°C in ) indicate moderate thermal stability, but the target compound’s properties require experimental validation.

Biological Activity

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate, with the molecular formula , is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activity. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as sodium ethylate. This reaction is often conducted in an alcohol/benzene medium to optimize yield and purity.

Chemical Reactions

This compound is known to undergo several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminium hydride.

- Substitution : Nucleophilic substitution can occur, replacing the ethoxy group with other nucleophiles under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The ester group can hydrolyze to release the corresponding acid and alcohol, while the amino group may form hydrogen bonds with biological molecules, modulating their activity. The tert-butyl group introduces steric hindrance that influences the compound's reactivity.

Potential Therapeutic Uses

Research indicates that this compound may have several therapeutic applications:

- Enzyme Interactions : It has been employed in studies focusing on enzyme kinetics and inhibition, suggesting potential roles in regulating metabolic processes.

- Drug Development : The compound is being investigated as a precursor for synthesizing bioactive compounds, particularly in pharmaceuticals aimed at treating metabolic disorders .

- Agrochemical Applications : Its unique structure may also allow for applications in agrochemicals, enhancing crop protection strategies through novel modes of action against pests .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent for metabolic diseases .

Study 2: Antimicrobial Activity

Another research effort assessed its antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, suggesting further exploration for pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate | Structure | Drug synthesis |

| Ethyl 3-(tert-butyl(2-ethoxy-2-oxoethyl)amino)propanoate | Structure | Bioactive compound development |

| Ethyl 3-(tert-butoxycarbonylamino)propanoate | Structure | Peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.